sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

Description

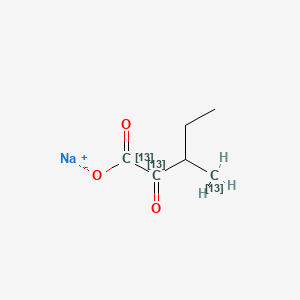

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled sodium salt of a branched-chain oxo-pentanoic acid. Its structure features:

- A 2-oxo (keto) group at position 2.

- A 13C-labeled methyl group at position 3 (denoted as 3-(113C)methyl).

- 13C labeling at the 1,2 positions of the pentanoate backbone.

- The sodium salt form enhances solubility for biological or analytical applications.

This compound (CAS: 1391052-48-4) is used in isotopic tracer studies, particularly in metabolic pathway analysis, due to its dual 13C labeling . Its branched-chain structure and isotopic enrichment make it distinct from linear-chain fatty acid derivatives or simpler 13C-labeled acetates.

Properties

Molecular Formula |

C6H9NaO3 |

|---|---|

Molecular Weight |

155.10 g/mol |

IUPAC Name |

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1; |

InChI Key |

SMDJDLCNOXJGKC-KRBNGQFBSA-M |

Isomeric SMILES |

CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of isotopically labeled keto acids such as sodium;3-(1^13C)methyl-2-oxo(1,2-^13C_2)pentanoate typically involves:

- Starting from isotopically labeled precursors: Using commercially available or custom-synthesized ^13C-labeled building blocks such as ^13C-labeled acetates, pyruvates, or other keto acid intermediates.

- Carbon-carbon bond formation: Employing organometallic reagents (e.g., organolithium, organomagnesium) or catalytic coupling methods to extend the carbon chain while preserving isotope labeling.

- Controlled oxidation and keto group formation: To introduce the 2-oxo (keto) functional group at the correct position.

- Salt formation: Converting the free acid to its sodium salt for stability and solubility.

Isotopic Labeling Strategies

- Position-specific ^13C labeling: Achieved by using ^13C-enriched methyl iodide or ^13C-labeled acetyl precursors to introduce the methyl group at position 3 with ^13C, and ^13C-labeled carbonyl compounds for the 1 and 2 positions.

- Multi-step synthesis: Sequential addition and protection/deprotection steps to ensure isotopic integrity without scrambling.

Reported Synthetic Routes

Though direct literature specifically naming sodium;3-(1^13C)methyl-2-oxo(1,2-^13C_2)pentanoate is scarce, analogous methods from isotopically labeled keto acid preparations can be adapted:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of ^13C-labeled methyl precursor | ^13CH3I or ^13CH3MgBr | Methylation with ^13C-labeled methyl group |

| 2 | Chain elongation to pentanoate skeleton | Organolithium or Grignard reagents with ^13C-labeled aldehydes/ketones | Ensures ^13C incorporation at C1 and C2 |

| 3 | Oxidation to keto acid | Controlled oxidation (e.g., PCC, KMnO_4) | Formation of 2-oxo group |

| 4 | Neutralization to sodium salt | NaOH or sodium bicarbonate | Stabilizes the compound as sodium salt |

Metal-Mediated Coupling Techniques

Advanced methods involve transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) to assemble the carbon skeleton with isotopic labels precisely placed. These methods offer high regioselectivity and yield, as discussed in heterocyclic and keto acid synthesis literature.

Purification and Characterization

- Purification typically involves crystallization or ion-exchange chromatography to isolate the sodium salt.

- Characterization includes NMR spectroscopy (especially ^13C NMR to confirm isotope incorporation), mass spectrometry, and elemental analysis.

Data Table: Summary of Preparation Methods

| Method Type | Key Reagents/Conditions | Isotope Incorporation | Advantages | Limitations |

|---|---|---|---|---|

| Direct methylation | ^13CH_3I, base | ^13C at methyl group | Simple, direct | Requires pure ^13CH_3I |

| Organometallic chain assembly | ^13C-labeled aldehydes, organolithium reagents | ^13C at C1 and C2 | Precise labeling, high yield | Sensitive to moisture, air |

| Transition metal catalysis | Pd, Ni catalysts, ^13C-labeled boronic acids/halides | Precise multi-site labeling | High regioselectivity, scalable | Requires catalyst optimization |

| Oxidation to keto acid | PCC, KMnO_4, or enzymatic oxidation | Maintains labeling | Mild conditions possible | Overoxidation risk |

| Salt formation | NaOH, sodium bicarbonate | N/A | Stabilizes product | Requires pH control |

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms and develop treatments.

Mechanism of Action

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sodium [2,2,3,3,4,4,5,5,5-2H9]-Pentanoate (M7)

- Structure: Linear pentanoate with deuterium labeling at positions 2–3.

- Applications : Used in GC/MS-based isotopomer enrichment assays for short-chain fatty acid metabolism .

- Key Differences :

- Lacks the branched-chain methyl group and 2-oxo functionality of the target compound.

- Deuterium labeling vs. 13C labeling alters analytical detection methods (MS vs. NMR).

Perfluoro-n-[1,2-13C2]dodecanoic Acid (M2PFDoA)

- Structure: Perfluorinated dodecanoic acid with 13C at positions 1,2.

- Isotopic Features : 13C2 labeling at the carboxyl terminus.

- Applications : Environmental tracer for perfluoroalkyl substance (PFAS) analysis .

- Key Differences: Perfluorinated chain vs. branched oxo-pentanoate backbone. Used in environmental chemistry vs. metabolic studies.

(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (3d)

- Structure: Chiral pentanoate ester with imidazole substituents.

- Isotopic Features: No isotopic labeling.

- Applications : Medicinal chemistry (e.g., enzyme inhibition studies) .

- Key Differences :

- Ester form vs. sodium salt .

- Functional group complexity (imidazole) vs. minimal substitution in the target compound.

Sodium [1,2-13C2] Acetate

- Structure : Simple acetate with 13C at positions 1,2.

- Isotopic Features : 13C2 labeling.

- Applications : Biosynthesis studies (e.g., tracking acetate incorporation into plant metabolites) .

- Key Differences: C2 molecule vs. C5 branched-chain structure. Limited to tracking acetyl-CoA pathways, whereas the target compound may trace branched-chain amino acid metabolism.

Data Tables for Comparative Analysis

Table 1: Structural and Isotopic Comparison

| Compound Name | Backbone Length | Functional Groups | Isotopic Labels | Key Applications |

|---|---|---|---|---|

| Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate | C5 | 2-oxo, 3-methyl | 13C (1,2,3-methyl) | Metabolic tracing |

| Sodium [2H9]-pentanoate (M7) | C5 | None | 2H (positions 2–5) | GC/MS isotopomer assays |

| M2PFDoA | C12 | Perfluorinated | 13C (1,2) | PFAS environmental analysis |

| Sodium [1,2-13C2] acetate | C2 | Carboxylate | 13C (1,2) | Acetyl-CoA pathway studies |

Table 2: Analytical and Metabolic Features

| Compound Name | Detection Method (Primary) | Metabolic Pathway Relevance |

|---|---|---|

| This compound | 13C-NMR, LC-MS | Branched-chain keto acid metabolism |

| Sodium [2H9]-pentanoate (M7) | GC-MS | Short-chain fatty acid turnover |

| M2PFDoA | LC-MS/MS | Environmental persistence studies |

| Sodium [1,2-13C2] acetate | 13C-NMR | Central carbon metabolism |

Biological Activity

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate, a sodium salt of a methylated derivative of 2-oxopentanoic acid, has garnered attention in biochemical research for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids. This compound is characterized by its isotopic labeling, which enables detailed tracing of metabolic processes in living organisms.

- Molecular Formula: C5H7NaO3

- Molecular Weight: Approximately 158.12 g/mol

- Appearance: White powder with a slight fruity aroma

- Solubility: Soluble in water

The unique isotopic labeling (both methyl and carbon positions) allows researchers to track its interactions within biological systems using advanced techniques such as mass spectrometry.

Metabolic Role

This compound is primarily involved in the degradation of leucine, an essential branched-chain amino acid. This process is crucial for energy production and nitrogen metabolism. The compound acts as an intermediate in various metabolic pathways, influencing the activity of enzymes like branched-chain keto acid dehydrogenase, which plays a vital role in energy metabolism within muscle tissues.

Key Metabolic Interactions:

- Enzyme Interaction: Influences branched-chain keto acid dehydrogenase activity.

- Metabolic Tracing: Its isotopic nature allows for detailed tracking of metabolic pathways.

Applications in Research

The compound's isotopic labeling has made it a valuable tool in metabolic studies. Researchers utilize it to explore various biochemical pathways and to understand the dynamics of amino acid metabolism. Its applications extend to:

- Energy Metabolism Studies: Investigating how compounds influence energy production.

- Disease Research: Understanding metabolic disorders and potential biomarkers for conditions like maple syrup urine disease.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 3-methyl-2-oxobutanoate | C5H9NaO3 | One carbon shorter; involved in different metabolic pathways. |

| Methyl 3-methyl-2-oxopentanoate | C7H12O3 | Contains an additional methyl group; used as a flavoring agent. |

| α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂) | C6H11NaO3 | Intermediate in leucine metabolism; important for studying maple syrup urine disease. |

The structural similarities highlight how variations in molecular structure can significantly affect biological activity and applications.

Case Studies and Research Findings

Recent studies have utilized this compound to trace metabolic pathways involving branched-chain amino acids. For example:

- Study on Energy Production:

- Researchers traced the compound's incorporation into energy metabolism pathways using isotopic labeling techniques. Results indicated significant involvement in ATP production during leucine catabolism.

- Metabolic Disorder Research:

- Investigations into maple syrup urine disease utilized this compound to analyze enzyme deficiencies related to branched-chain amino acid metabolism.

These case studies underline the compound's relevance in both fundamental biochemistry and clinical research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium;3-(11³C)methyl-2-oxo(1,2-¹³C₂)pentanoate with high isotopic purity?

- Methodological Answer : Synthesis requires precise isotopic incorporation during precursor selection and reaction optimization. For example, sodium pentanoate derivatives are often synthesized via transesterification using sodium salts in alcohol solvents. Reaction parameters (temperature, pH, and solvent choice) must be optimized to minimize isotopic dilution. Evidence from analogous studies shows that using high-purity isotopomers (e.g., M4 or M7 labeled compounds) reduces contamination from unlabeled (M0) species during derivatization . Additionally, purification steps (e.g., liquid-liquid extraction with organic solvents like ethyl acetate) enhance isotopic purity.

Q. How does the dual ¹³C labeling pattern in this compound facilitate metabolic pathway analysis?

- Methodological Answer : The ¹³C labels at the 1,2-positions of the pentanoate backbone and the 11³C methyl group enable tracking of carbon flux in metabolic studies. For instance, in biosynthesis experiments, ¹³C-NMR can distinguish between intact incorporation of labeled acetate units (indicative of direct pathway usage) vs. randomized labeling (suggesting intermediate metabolite recycling). This approach was validated in studies tracking phaseollin biosynthesis, where intact ¹³C-acetate units were retained in aromatic rings, while randomization indicated intermediate shuttling .

Q. What analytical techniques are optimized for detecting this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used. PFB-Br (pentafluorobenzyl bromide) derivatization enhances volatility and detection sensitivity for short-chain fatty acids. Key optimized parameters include:

Advanced Research Questions

Q. How can experimental designs mitigate isotopic dilution when using this compound in tracer studies?

- Methodological Answer : Isotopic dilution arises from unlabeled endogenous metabolites competing with the tracer. Strategies include:

- Pulse-chase protocols : Short-term exposure to the labeled compound followed by a "chase" with unlabeled media to track turnover rates.

- High-dose isotopomers : Using M4 or M7 labeled variants (e.g., sodium [2,2-²H₂-1,2-¹³C₂]acetate) reduces M0 contamination, as shown in SCFA tracing studies .

- Controlled nutrient media : Depleting endogenous pools of unlabeled precursors prior to tracer introduction enhances label retention .

Q. How should conflicting NMR data from dual ¹³C labeling be interpreted in metabolic flux analysis?

- Methodological Answer : Discrepancies arise when labels are randomized (e.g., via metabolic intermediates like citrate or acetyl-CoA). For example, in isoflavonoid biosynthesis, phaseollin retained intact ¹³C-acetate units, while kievitone showed randomization due to a coumarin intermediate’s free rotation. To resolve contradictions:

- Compare labeling patterns against known pathway intermediates.

- Use tandem MS or 2D-NMR to distinguish positional isotopomers.

- Model flux using software like INCA (Isotopomer Network Compartmental Analysis) to account for randomization .

Q. What are the challenges in designing pulse-chase experiments to quantify turnover rates using this compound?

- Methodological Answer : Key challenges include:

- Timing : Incubation periods must balance label incorporation (e.g., 48 hours for phaseollin biosynthesis) with metabolic stability .

- Extraction efficiency : Ethanol or chloroform/methanol extraction (used in plant studies) must preserve labile intermediates.

- Data normalization : Internal standards (e.g., deuterated analogs) correct for instrument variability.

Methodological Considerations

Q. How to optimize derivatization protocols for GC-MS analysis of this compound?

- Methodological Answer : PFB-Br derivatization conditions must be tailored to the compound’s functional groups:

- Reaction pH : Acidic conditions (pH 2.5–3.0) maximize derivatization yield for carboxylates.

- Solvent compatibility : Ethyl acetate extracts derivatives without hydrolyzing the β-keto ester group.

- Temperature control : 60°C prevents thermal degradation of the labeled methyl group .

Q. What controls are essential when tracing metabolic pathways with this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.